ZK216348
ZK216348
ZK216348 is a selective nonsteroidal glucocorticoid receptor (GR) agonist for the treatment of experimental colitis with IC50 values of 20, 20, and 80 nM for GR, Progesterone (PR) and Mineralocorticoid (MR) receptors respectively. (ZK 216348 shows anti-inflammatory activity comparable to prednisolone for both systemic and topical application.
Brand Name:
Vulcanchem
CAS No.:
669073-68-1
VCID:
VC0547822
InChI:
InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31)
SMILES:
CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O
Molecular Formula:
C24H23F3N2O5
Molecular Weight:
476.4 g/mol
ZK216348
CAS No.: 669073-68-1
Inhibitors
VCID: VC0547822
Molecular Formula: C24H23F3N2O5
Molecular Weight: 476.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 669073-68-1 |
---|---|
Product Name | ZK216348 |
Molecular Formula | C24H23F3N2O5 |
Molecular Weight | 476.4 g/mol |
IUPAC Name | 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide |
Standard InChI | InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31) |
Standard InChIKey | VRZVKIJRJRBQJT-UHFFFAOYSA-N |
SMILES | CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O |
Canonical SMILES | CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O |
Appearance | Solid powder |
Description | ZK216348 is a selective nonsteroidal glucocorticoid receptor (GR) agonist for the treatment of experimental colitis with IC50 values of 20, 20, and 80 nM for GR, Progesterone (PR) and Mineralocorticoid (MR) receptors respectively. (ZK 216348 shows anti-inflammatory activity comparable to prednisolone for both systemic and topical application. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ZK 209614 ZK 216347 ZK 216348 ZK-209614 ZK-216347 ZK-216348 ZK209614 ZK216347 ZK216348 |
Reference | 1: Reuter KC, Loitsch SM, Dignass AU, Steinhilber D, Stein J. Selective non-steroidal glucocorticoid receptor agonists attenuate inflammation but do not impair intestinal epithelial cell restitution in vitro. PLoS One. 2012;7(1):e29756. doi: 10.1371/journal.pone.0029756. Epub 2012 Jan 25. PubMed PMID: 22295067; PubMed Central PMCID: PMC3266253. 2: Reuter KC, Grunwitz CR, Kaminski BM, Steinhilber D, Radeke HH, Stein J. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis. J Pharmacol Exp Ther. 2012 Apr;341(1):68-80. doi: 10.1124/jpet.111.183947. Epub 2012 Jan 10. PubMed PMID: 22235147. 3: Reeves EK, Rayavarapu S, Damsker JM, Nagaraju K. Glucocorticoid analogues: potential therapeutic alternatives for treating inflammatory muscle diseases. Endocr Metab Immune Disord Drug Targets. 2012 Mar;12(1):95-103. Review. PubMed PMID: 22214335. 4: Joanny E, Ding Q, Gong L, Kong P, Saklatvala J, Clark AR. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1. Br J Pharmacol. 2012 Feb;165(4b):1124-36. doi: 10.1111/j.1476-5381.2011.01574.x. PubMed PMID: 21718312; PubMed Central PMCID: PMC3346253. 5: Kato M, Hagiwara Y, Oda T, Imamura-Takai M, Aono H, Nakamura M. Beneficial pharmacological effects of selective glucocorticoid receptor agonist in external eye diseases. J Ocul Pharmacol Ther. 2011 Aug;27(4):353-60. doi: 10.1089/jop.2010.0177. Epub 2011 May 16. PubMed PMID: 21574866. 6: Jaroch S, Berger M, Huwe C, Krolikiewicz K, Rehwinkel H, Schäcke H, Schmees N, Skuballa W. Discovery of quinolines as selective glucocorticoid receptor agonists. Bioorg Med Chem Lett. 2010 Oct 1;20(19):5835-8. doi: 10.1016/j.bmcl.2010.07.125. Epub 2010 Aug 3. PubMed PMID: 20727743. 7: Stahn C, Löwenberg M, Hommes DW, Buttgereit F. Molecular mechanisms of glucocorticoid action and selective glucocorticoid receptor agonists. Mol Cell Endocrinol. 2007 Sep 15;275(1-2):71-8. Epub 2007 Jun 2. Review. PubMed PMID: 17630118. 8: Humphrey EL, Williams JH, Davie MW, Marshall MJ. Effects of dissociated glucocorticoids on OPG and RANKL in osteoblastic cells. Bone. 2006 May;38(5):652-61. Epub 2005 Nov 17. PubMed PMID: 16298558. 9: Schäcke H, Schottelius A, Döcke WD, Strehlke P, Jaroch S, Schmees N, Rehwinkel H, Hennekes H, Asadullah K. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proc Natl Acad Sci U S A. 2004 Jan 6;101(1):227-32. Epub 2003 Dec 23. PubMed PMID: 14694204; PubMed Central PMCID: PMC314167. |
PubChem Compound | 9805004 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume